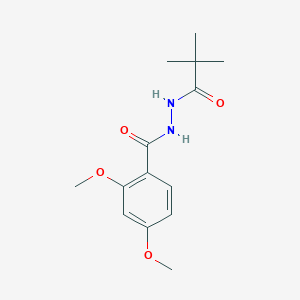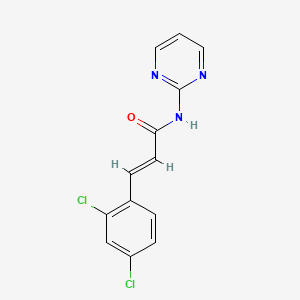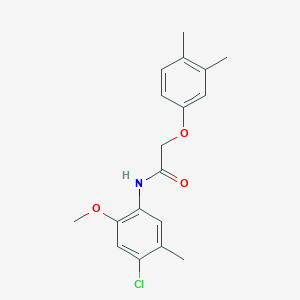![molecular formula C19H20N2O3 B5859917 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5859917.png)
2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MPB, is a synthetic compound that has been of interest to researchers due to its potential as a pharmacological tool. MPB is a small molecule that has been shown to have a variety of effects on the body, including anti-inflammatory, antitumor, and analgesic properties. In
Mechanism of Action
Further research is needed to fully understand the mechanism of action of 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
2. Specificity: Research is needed to determine the specificity of 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a pharmacological tool.
3. Toxicity: Further research is needed to evaluate the toxicity of 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide.
4. Clinical trials: Clinical trials are needed to determine the safety and efficacy of 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in humans.
5. Combination therapy: Research is needed to determine the potential of 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in combination therapy with other drugs.
Conclusion
In conclusion, 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a synthetic compound that has been of interest to researchers due to its potential as a pharmacological tool. 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have a variety of effects on the body, including anti-inflammatory, antitumor, and analgesic properties. Further research is needed to fully understand the mechanism of action, specificity, and toxicity of 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. Clinical trials are needed to determine the safety and efficacy of 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in humans.
Advantages and Limitations for Lab Experiments
2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Small molecule: 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a small molecule that can easily penetrate cell membranes.
2. Easy synthesis: 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide can be synthesized using a simple reaction.
3. Multiple effects: 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have multiple effects on the body, making it a useful pharmacological tool.
Some of the limitations include:
1. Limited research: There is limited research on the effects of 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in humans.
2. Lack of specificity: 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have multiple effects on the body, which may limit its specificity as a pharmacological tool.
3. Potential toxicity: The toxicity of 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has not been fully evaluated.
Future Directions
There are several future directions for research on 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide. Some of the areas of research include:
1.
Synthesis Methods
The synthesis of 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 2-methoxybenzoic acid with 2-(1-pyrrolidinylcarbonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a white solid with a melting point of 121-123°C.
Scientific Research Applications
2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been studied for its potential as a pharmacological tool in a variety of scientific research applications. Some of the areas of research include:
1. Anti-inflammatory effects: 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have anti-inflammatory effects in animal models of inflammation. It has been suggested that 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide may work by inhibiting the production of inflammatory cytokines.
2. Antitumor effects: 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have antitumor effects in animal models of cancer. It has been suggested that 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide may work by inhibiting the growth of cancer cells.
3. Analgesic effects: 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have analgesic effects in animal models of pain. It has been suggested that 2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide may work by inhibiting the production of pain-inducing molecules.
properties
IUPAC Name |
2-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-17-11-5-3-9-15(17)18(22)20-16-10-4-2-8-14(16)19(23)21-12-6-7-13-21/h2-5,8-11H,6-7,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHBUBRDSLIDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-morpholinyl(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859835.png)





![N-[4-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5859887.png)


![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5859905.png)


![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5859933.png)
![3-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5859945.png)